molecular formula C28H41NO3 B12603659 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-07-1

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one

Cat. No.: B12603659
CAS No.: 643755-07-1
M. Wt: 439.6 g/mol
InChI Key: MNWFYKOIILIIQF-UHFFFAOYSA-N
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Description

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:

    Formation of the Heptyloxy Aniline Intermediate: This involves the reaction of heptyl bromide with aniline in the presence of a base such as potassium carbonate.

    Condensation Reaction: The heptyloxy aniline intermediate is then reacted with a suitable aldehyde under acidic or basic conditions to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(Hexyloxy)anilino]methylidene}-3-(heptyloxy)cyclohexa-2,4-dien-1-one
  • 6-{[4-(Octyloxy)anilino]methylidene}-3-(nonoxy)cyclohexa-2,4-dien-1-one

Uniqueness

6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to its specific combination of heptyloxy and octyloxy groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

643755-07-1

Molecular Formula

C28H41NO3

Molecular Weight

439.6 g/mol

IUPAC Name

2-[(4-heptoxyphenyl)iminomethyl]-5-octoxyphenol

InChI

InChI=1S/C28H41NO3/c1-3-5-7-9-11-13-21-32-27-17-14-24(28(30)22-27)23-29-25-15-18-26(19-16-25)31-20-12-10-8-6-4-2/h14-19,22-23,30H,3-13,20-21H2,1-2H3

InChI Key

MNWFYKOIILIIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCC)O

Origin of Product

United States

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